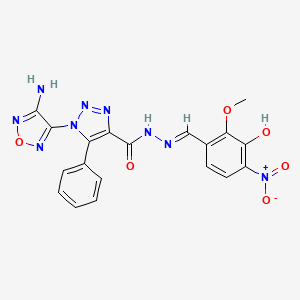

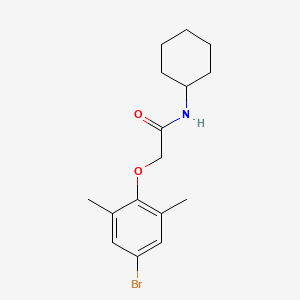

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(3-hydroxy-2-methoxy-4-nitrobenzylidene)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves several steps, including condensation reactions, cyclization, and functional group transformations. For instance, carbohydrazides can be synthesized from 4-trichloroacetyl-1H-1,2,3-triazoles via 1,3-dipolar cycloaddition reactions, followed by reaction with hydrazine hydrate (Bonacorso et al., 2017).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds, including triazoles, can be elucidated using spectroscopic methods like NMR, IR, and single-crystal X-ray diffraction. These techniques help confirm the configuration and the structure of the synthesized compounds (Karrouchi et al., 2021).

Chemical Reactions and Properties

Heterocyclic compounds exhibit a variety of chemical reactions, including cyclization and alkylation. For example, thiosemicarbazides can undergo cyclization to form 1,2,4-triazoles and thiadiazoles. These reactions are fundamental for the synthesis of various derivatives with potential biological activities (Hovsepyan et al., 2014).

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds featuring 1,3,4-oxadiazole and 1,2,4-triazole rings have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. For instance, derivatives of 1,3,4-oxadiazole have shown significant activity against Salmonella typhi, indicating their potential in the development of new antibacterial agents (Salama, 2020). Similarly, triazole derivatives have been investigated for their antimicrobial activities, showcasing effectiveness against a range of microorganisms (Bektaş et al., 2010).

Anticancer Activity

The incorporation of 1,2,4-triazole and 1,3,4-oxadiazole moieties into new compounds has been linked to potential antineoplastic activities. These structural motifs are often explored for their ability to inhibit the growth of cancer cells, contributing to the discovery of novel anticancer agents (Bekircan et al., 2015).

Antidiabetic and Lipase Inhibition

Research into the synthesis of novel heterocyclic compounds derived from triazole and oxadiazole has also highlighted their potential in addressing metabolic disorders. Some derivatives have been shown to possess significant lipase and α-glucosidase inhibitory activities, suggesting their utility in the treatment of conditions like obesity and diabetes (Bekircan et al., 2015).

Propriétés

IUPAC Name |

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxy-2-methoxy-4-nitrophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N9O6/c1-33-16-11(7-8-12(15(16)29)28(31)32)9-21-23-19(30)13-14(10-5-3-2-4-6-10)27(26-22-13)18-17(20)24-34-25-18/h2-9,29H,1H3,(H2,20,24)(H,23,30)/b21-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBZCJYNKIGXMH-ZVBGSRNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)[N+](=O)[O-])C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N9O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-hydroxy-2-methoxy-4-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate](/img/structure/B5526483.png)

![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5526528.png)

![2-{[(benzylthio)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B5526550.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5526571.png)

![5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5526574.png)

![2-{2-[2-(4-fluorophenyl)-4-morpholinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5526587.png)

![N'-{(3S*,4R*)-1-[(5-acetyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5526591.png)

![1-[2-(cycloheptylamino)-2-oxoethyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5526607.png)

![N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide](/img/structure/B5526613.png)